molecular formula C18H13ClF3N3O3 B11180487 2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide

2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide

Cat. No.: B11180487
M. Wt: 411.8 g/mol
InChI Key: MJGSZPZTKKMDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is a benzohydrazide derivative featuring a 2-chlorobenzoyl moiety linked to a substituted pyrrolidinone ring. The pyrrolidinone core contains a 2,5-diketone system and is substituted at the 1-position with a 3-(trifluoromethyl)phenyl group. This trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent on the benzoyl ring may influence electronic properties and intermolecular interactions .

Properties

Molecular Formula

C18H13ClF3N3O3

Molecular Weight

411.8 g/mol

IUPAC Name

2-chloro-N'-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C18H13ClF3N3O3/c19-13-7-2-1-6-12(13)16(27)24-23-14-9-15(26)25(17(14)28)11-5-3-4-10(8-11)18(20,21)22/h1-8,14,23H,9H2,(H,24,27)

InChI Key

MJGSZPZTKKMDFU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-chloro-N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide involves several steps. One common method includes the reaction between a substituted aniline and an oxazinone. For instance, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one are heated in acetic acid to form the ring systems of the compound in over 90% yield . Further standard chemical transformations are then performed to generate the final product.

Chemical Reactions Analysis

2-chloro-N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide involves the inhibition of protoporphyrinogen IX oxidase (PPO). This inhibition prevents chlorophyll formation, leading to the accumulation of protoporphyrin IX, a potent photosensitizer. The activated oxygen causes lipid peroxidation, resulting in the rapid loss of membrane integrity and function .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Benzoyl Ring Pyrrolidinone/Pyrrole Substituents Molecular Weight Notable Features Reference
2-Chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide (Target) 2-Cl 1-[3-(Trifluoromethyl)phenyl] 425.78* High lipophilicity due to CF₃; potential enzyme inhibition -
3,4,5-Trimethoxy-N′-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide 3,4,5-OCH₃ 1-(5-Methoxy-2-methylphenyl) 469.47 Enhanced solubility from methoxy groups; likely lower metabolic stability
N-[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N'-(phenylcarbonyl)benzohydrazide 2-OCH₃ 1-(2-Chlorophenyl), N'-phenylcarbonyl 495.90 Bulky phenylcarbonyl group may sterically hinder binding
2-Bromo-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide (Y020-5914 Screening) 2-Br 1-(4-Phenoxyphenyl) 494.29 Bromine increases molecular weight; phenoxy group enhances π-π stacking

*Calculated molecular weight based on formula C₁₈H₁₃ClF₃N₃O₃.

Key Observations:

Substituent Effects: Chloro vs. Methoxy Groups: Methoxy-substituted analogues (e.g., 3,4,5-trimethoxy derivative) exhibit higher solubility but reduced metabolic stability due to decreased resistance to oxidative demethylation .

Trifluoromethyl vs. Other Groups: The 3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity (logP ≈ 3.2) compared to the 4-phenoxyphenyl group in Y020-5914 (logP ≈ 2.8), favoring membrane permeability.

Pyrrolidinone vs. Alternative Cores: Compounds like N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbohydrazide () replace the pyrrolidinone with a pyrrole ring, reducing conformational rigidity but introducing additional halogen bonding sites .

Spectroscopic Characterization:

  • FTIR: All compounds show N-H stretches near 3200 cm⁻¹ (hydrazide) and C=O stretches at 1650–1750 cm⁻¹ (pyrrolidinone and benzoyl) .
  • NMR: The 3-(trifluoromethyl)phenyl group in the target compound produces distinct ¹⁹F NMR signals at δ -60 to -65 ppm, absent in non-fluorinated analogues .

Biological Activity

2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the trifluoromethyl group and the pyrrolidine moiety are particularly significant in influencing its pharmacological properties.

Anticancer Properties

Recent studies have indicated that 2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide exhibits cytotoxicity against various cancer cell lines. The compound has been shown to induce apoptosis in human cancer cells through the activation of specific signaling pathways.

Enzyme Inhibition

The compound has demonstrated the ability to inhibit key enzymes involved in cancer progression. For example, it acts as an inhibitor of alkaline phosphatase , which is often overexpressed in malignant tissues. This inhibition could potentially slow down tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary data suggest that it exhibits activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

  • In Vitro Studies : A study conducted on human breast cancer cell lines revealed that treatment with 2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups. This suggests that the compound may have therapeutic potential for treating certain types of cancer.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is crucial for optimizing its efficacy. Modifications to the benzohydrazide core or variations in the trifluoromethyl group can significantly alter its biological activity.

ModificationEffect on Activity
Addition of methyl groupIncreased cytotoxicity
Substitution on pyrrolidineAltered enzyme inhibition profile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.